Methyl 6-bromopyridin-3-ylcarbamate
Description
Methyl 6-bromopyridin-3-ylcarbamate is a pyridine derivative featuring a bromine substituent at the 6-position and a methyl carbamate group at the 3-position of the pyridine ring. Carbamate-functionalized pyridines are often intermediates in drug discovery due to their bioactivity and versatility in cross-coupling reactions . The bromine substituent enhances reactivity in halogen-metal exchange or Suzuki-Miyaura coupling, making this compound valuable for constructing complex molecules .
Properties
CAS No. |
1209459-81-3 |
|---|---|
Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl N-(6-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-5-2-3-6(8)9-4-5/h2-4H,1H3,(H,10,11) |
InChI Key |
OCKGRLVPOGWASU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromopyridin-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromopyridin-3-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyridin-3-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are commonly used.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
Methyl 6-bromopyridin-3-ylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromopyridin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 6-bromopyridin-3-ylcarbamate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
tert-Butyl 6-bromopyridin-3-ylcarbamate
- Structure : Differs by the tert-butyl carbamate group instead of methyl.
- Molecular Weight : Estimated to be higher than the methyl variant due to the tert-butyl group (C₅H₁₁ vs. CH₃).
- Purity : Commercial samples of tert-butyl analogs report >95% purity, suggesting rigorous synthesis protocols .
- Applications : Used in medicinal chemistry as a protected amine intermediate. The tert-butyl group offers steric protection during synthesis, which may reduce side reactions compared to methyl carbamates .
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
- Structure : Features an acrylate ester at the 3-position and additional chlorine at the 2-position.
- Molecular Weight: 276.51 g/mol (C₉H₇BrClNO₂) .
- Cost : Priced at $400/g (1 g scale), reflecting its specialized use in synthesizing halogenated heterocycles .
- Reactivity : The chlorine substituent increases electrophilicity, enabling nucleophilic aromatic substitution, whereas the methyl carbamate in the target compound may prioritize carbamate-specific reactivity (e.g., hydrolysis) .
Benzyl 2-hydroxypyridin-3-ylcarbamate
- Structure : Benzyl carbamate with a hydroxyl group at the 2-position.
Data Tables
Table 1. Comparative Properties of Pyridine Derivatives
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Utility : Methyl carbamates are preferred over benzyl analogs in large-scale synthesis due to lower molecular weight and cost efficiency .
- Steric Effects : tert-Butyl carbamates exhibit enhanced stability in acidic conditions compared to methyl derivatives, critical for protecting amine groups during multi-step syntheses .
- Halogen Influence : Bromine at the 6-position increases the compound’s utility in cross-coupling reactions, while chlorine in acrylate derivatives directs electrophilic aromatic substitution .
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